(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it has two distinct configurations or forms, and is used in the synthesis of various drugs and chemicals. This compound has many applications in scientific research, and is used in the synthesis of a variety of drugs and chemicals.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid is used in a variety of scientific research applications. It is used in the synthesis of a variety of drugs and chemicals, such as diuretics, anti-inflammatory agents, and antifungal agents. It is also used in the synthesis of other organic compounds, such as chiral alcohols and amino acids. In addition, this compound is used in the synthesis of peptides and proteins, and is used in the research of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid is not well understood. However, it is believed that the compound acts as a chiral catalyst, meaning it is able to catalyze the formation of a specific configuration of a molecule. This is due to the presence of the tert-butoxycarbonyl group, which is able to interact with the chiral centers of the molecule and induce the formation of the desired configuration.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have an effect on the production of certain enzymes, as well as on the metabolism of certain molecules. It is also believed that the compound may have an effect on the activity of certain hormones, such as insulin.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid in lab experiments include its ability to act as a chiral catalyst, as well as its low cost and availability. However, the compound is not very stable and can easily decompose in the presence of light or heat. In addition, the compound is not very soluble in water and can be difficult to work with in certain experiments.
Future Directions
For (S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid include further research into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. In addition, further research into the mechanism of action of the compound may lead to the development of new drugs and chemicals based on this compound. Finally, further research into the stability of the compound may lead to the development of more efficient and cost-effective methods for its synthesis.
properties
IUPAC Name |
(2S)-4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBKYJZIWJSOPA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673981 | |
Record name | N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16947-91-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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